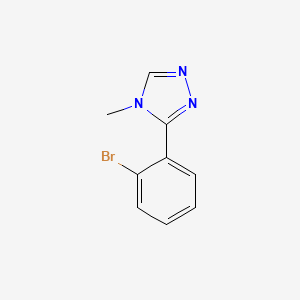

3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

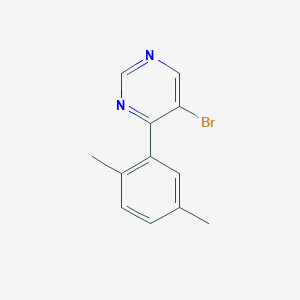

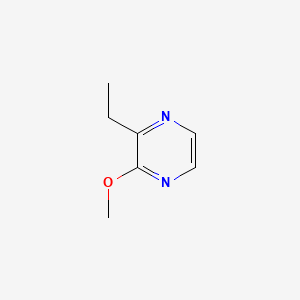

“3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole” is a compound that contains a triazole ring, which is a type of heterocyclic compound. The “3-(2-bromophenyl)” part refers to a bromophenyl group attached at the 3-position of the triazole ring, and the “4-methyl” part refers to a methyl group attached at the 4-position .

Synthesis Analysis

While specific synthesis methods for “3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole” are not available, similar compounds are often synthesized through reactions involving organometallic reagents and boranes . Another common method involves the addition of amines to nitriles to form a triazole ring .Molecular Structure Analysis

The molecular structure of “3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole” would likely involve a triazole ring with a bromophenyl group attached at the 3-position and a methyl group at the 4-position. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms of the triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole” would depend on its exact structure. Similar compounds have been reported to have melting points in the range of 98-102°C and boiling points around 186°C .Wissenschaftliche Forschungsanwendungen

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

- Application Summary: These derivatives were synthesized to study their pharmacological activities against antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results: The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines

- Application Summary: These compounds were synthesized as potential antifungal agents .

- Methods of Application: The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .

- Results: The antitumor, antibacterial, and antifungal activity of the newly synthesized compounds was evaluated .

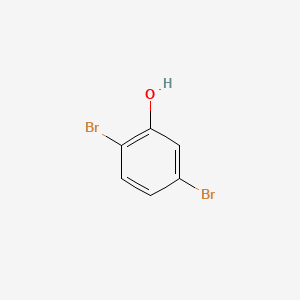

Bromophenol

- Application Summary: Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . They are produced by electrophilic halogenation of phenol with bromine .

- Methods of Application: Bromophenols are used in a variety of applications, including as intermediates in organic synthesis, as flame retardants, and as disinfectants .

- Results: A series of studies have shown that bromophenols derived from brominated flame retardants (BFRs) in human environments are present in human blood and breast milk .

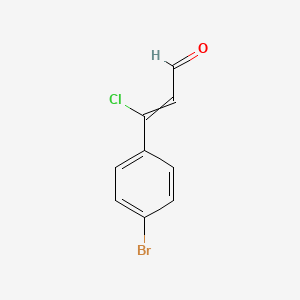

3-(2-Bromophenyl)acrylic acid

- Application Summary: This compound is a brominated derivative of acrylic acid .

- Methods of Application: It can be used as a building block in the synthesis of various organic compounds .

- Results: The specific results or outcomes would depend on the particular synthesis or reaction in which this compound is used .

Bromophenol

- Application Summary: Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . They are produced by electrophilic halogenation of phenol with bromine .

- Methods of Application: Bromophenols are used in a variety of applications, including as intermediates in organic synthesis, as flame retardants, and as disinfectants .

- Results: A series of studies have shown that bromophenols derived from brominated flame retardants (BFRs) in human environments are present in human blood and breast milk .

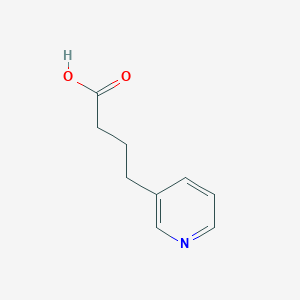

3-(2-Bromophenyl)propionic acid

- Application Summary: This compound is a brominated derivative of propionic acid .

- Methods of Application: It can be used as a building block in the synthesis of various organic compounds .

- Results: The specific results or outcomes would depend on the particular synthesis or reaction in which this compound is used .

Zukünftige Richtungen

The future directions for research on “3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole” could include further investigation into its synthesis, properties, and potential applications. Given the interest in boron-containing compounds in medicinal chemistry, it could be worthwhile to explore its potential as a pharmaceutical .

Eigenschaften

IUPAC Name |

3-(2-bromophenyl)-4-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVSYSSOZDCPJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.